7-Methoxy-4-(piperazin-1-yl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-4-piperazin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c1-18-11-2-3-12-13(10-11)16-5-4-14(12)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROPJUHDMCQLHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70589211 |

Source

|

| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4038-97-5 |

Source

|

| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70589211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Methoxy-4-(piperazin-1-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-Methoxy-4-(piperazin-1-yl)quinoline chemical properties

An In-depth Technical Guide to the Chemical Properties of 7-Methoxy-4-(piperazin-1-yl)quinoline

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the 4-aminoquinoline scaffold, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities, most notably antimalarial properties.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It details its structural characteristics, a proposed synthesis protocol based on established methodologies for analogous compounds, and a discussion of its potential biological significance in the context of related quinoline-piperazine hybrids. Safety and handling protocols are also outlined. This document is intended as a foundational resource for researchers, scientists, and drug development professionals utilizing this versatile chemical building block.

Physicochemical and Structural Properties

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems, influencing factors such as solubility, stability, and bioavailability. This compound is a solid at room temperature, and for optimal stability, it should be stored in a dark, dry environment.[2]

Core Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 4038-97-5 | [3][4] |

| Molecular Formula | C₁₄H₁₇N₃O | [4][5] |

| Molecular Weight | 243.30 g/mol | [4][] |

| Appearance | Solid | |

| Predicted XlogP | 1.6 | [5] |

| Monoisotopic Mass | 243.13716 Da | [5] |

| Storage Temperature | Room Temperature, Sealed in Dry, Keep in Dark Place | [2] |

Structural Representation

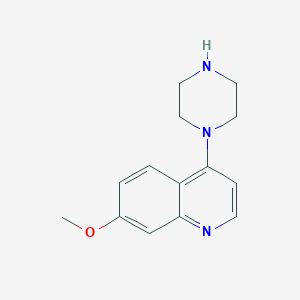

The structure of this compound consists of a quinoline ring system substituted with a methoxy group at the 7-position and a piperazine ring at the 4-position. The piperazine ring typically adopts a stable chair conformation.[7] This fundamental structure is analogous to the core of many bioactive compounds.

Caption: 2D structure of this compound.

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is sparse, a reliable synthetic route can be extrapolated from the well-documented synthesis of its close analog, 7-chloro-4-(piperazin-1-yl)quinoline.[8] The most logical approach is a nucleophilic aromatic substitution reaction.

Proposed Synthetic Protocol

The synthesis involves the reaction of a 4,7-disubstituted quinoline precursor with piperazine. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic substitution, making it the primary site of reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-7-methoxyquinoline (1 equivalent) in a suitable solvent such as methanol or a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).

-

Addition of Nucleophile: Add an excess of piperazine (typically 3-5 equivalents) to the solution. The excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified to remove excess piperazine and any byproducts. This is typically achieved by recrystallization from a suitable solvent system (e.g., water, ethanol, or isopropanol) or by column chromatography on silica gel.[8][9]

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) protons, and characteristic multiplets for the methylene (-CH₂-) protons on the piperazine ring. The integration of these signals should correspond to the number of protons in the structure (17H total).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the 14 unique carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, and the piperazine carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would confirm the molecular weight of the compound. The predicted m/z for the protonated molecule [M+H]⁺ is 244.1444.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (from the secondary amine in piperazine), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the quinoline ring, and C-O stretching from the methoxy group.

Biological and Pharmacological Context

The 4-(piperazin-1-yl)quinoline scaffold is a privileged structure in medicinal chemistry. Its derivatives have been extensively investigated for a variety of therapeutic applications, providing a strong rationale for the scientific interest in the 7-methoxy analog.

Antimalarial Activity

The most prominent activity associated with 4-aminoquinolines is their antimalarial effect.[10] Compounds like chloroquine are believed to function by accumulating in the acidic food vacuole of the malaria parasite (Plasmodium falciparum).[1] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic heme as a byproduct. The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin. 4-aminoquinoline drugs are thought to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[1] Given its structural similarity, this compound could potentially exhibit a similar mechanism of action.

Caption: Proposed antimalarial mechanism via hemozoin formation inhibition.

Other Potential Applications

The quinoline-piperazine hybrid structure is a versatile pharmacophore with a wide range of reported biological activities.

-

Anticancer: Various substituted quinolines have been developed as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[11]

-

Antimicrobial: Quinoline-piperazine conjugates have demonstrated significant potential in antimicrobial research, with activity reported against both Gram-positive and Gram-negative bacteria.[12][13]

-

Antiviral and Other Activities: The core structure is also a component in drugs investigated for anti-HIV, antiparasitic, and serotonin antagonist activities.[12]

The 7-methoxy substitution can modulate the electronic and steric properties of the quinoline ring, potentially fine-tuning the compound's binding affinity for various biological targets and altering its pharmacokinetic profile compared to other analogs like the 7-chloro derivative.

Safety and Handling

Understanding the safety profile of a chemical is paramount for its proper handling in a research environment.

Hazard Classification

According to available safety data, this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed.

-

Hazard Class: Acute Toxicity, Oral (Category 4).

The closely related analog, 7-chloro-4-(piperazin-1-yl)quinoline, is also listed as causing skin, eye, and respiratory irritation.[14] General safety data for quinoline indicates it can be a skin and severe eye irritant. Therefore, appropriate precautions should be taken.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

-

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If Inhaled: Move the person into fresh air.

-

Conclusion

This compound is a valuable heterocyclic building block with a chemical architecture that is central to many pharmacologically active agents. Its structural similarity to known antimalarial drugs suggests a potential mechanism of action and provides a strong basis for its use in drug discovery programs targeting infectious diseases. Furthermore, the broader biological activities associated with the quinoline-piperazine scaffold, including anticancer and antimicrobial effects, underscore its potential as a versatile starting point for the development of novel therapeutic candidates. This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. Archiv der Pharmazie, 354(5), 2000373. Retrieved from [Link]

-

Verma, G., & Singh, P. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 14(1), 1-23. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Zgharia, A., et al. (2015). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 70-74. Retrieved from [Link]

-

Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2023(2), M1619. Retrieved from [Link]

-

PubChem. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]

-

Lv, P. C., et al. (2015). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 20(4), 5898-5912. Retrieved from [Link]

-

Kumar, V., et al. (2023). Development of substituted 2-(4-(sulfonyl)piperazin-1-yl)quinazoline molecular hybrids as a new class of antimalarials. Scientific Reports, 13(1), 1-15. Retrieved from [Link]

-

Foley, M., & Tilley, L. (1997). Quinoline antimalarials: mechanisms of action and resistance. International journal for parasitology, 27(2), 231-240. Retrieved from [Link]

-

Kulkarni, A. A., et al. (2012). 7-Chloro-4-(piperazin-1-yl)quinoline. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1497. Retrieved from [Link]

-

Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org. Retrieved from [Link]

-

Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. AIR Unimi. Retrieved from [Link]

-

Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Retrieved from [Link]

- Gatti, G., et al. (2015). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. U.S. Patent No. 9,206,133.

-

Rizzato, S., & Marinoni, F. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0046131). Retrieved from [Link]

- Gatti, G., et al. (2012). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.

-

Huan, T. T., et al. (2022). Synthesis and NMR Spectroscopic Characteristics of Novel Polysubstituted Quinolines Incorporating Furoxan Moiety. Heterocycles, 104(2), 247-260. Retrieved from [Link]

-

Spectrabase. (n.d.). 7-Chloro-4-[4-(3-chlorobenzoyl)-1-piperazinyl]quinoline. Retrieved from [Link]

Sources

- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 4038-97-5 [m.chemicalbook.com]

- 3. This compound | 4038-97-5 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C14H17N3O) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 9. air.unimi.it [air.unimi.it]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. 7-Chloro-4-(piperazin-1-yl)quinoline | C13H14ClN3 | CID 738389 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-Methoxy-4-(piperazin-1-yl)quinoline (CAS: 4038-97-5): A Core Scaffold in Modern Drug Discovery

This technical guide provides a comprehensive overview of 7-Methoxy-4-(piperazin-1-yl)quinoline, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. While this specific molecule is primarily utilized as a crucial intermediate, its structural motif is central to the development of advanced therapeutic agents. This document delves into its chemical properties, a validated synthesis approach derived from analogous compounds, analytical characterization, and its pivotal role in the landscape of medicinal chemistry, particularly in the pursuit of novel anticancer and antimalarial drugs.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound distinguished by a quinoline ring system substituted with a methoxy group at the 7-position and a piperazine moiety at the 4-position.[1] This unique arrangement of a lipophilic methoxy group and a basic piperazine ring on the quinoline scaffold imparts specific physicochemical properties that are highly valuable in the design of bioactive molecules. The piperazine group, with its secondary amine, provides a key site for further chemical modification, allowing for the construction of diverse molecular libraries.

The fundamental properties of this compound are summarized in the table below, compiled from reputable chemical suppliers and databases.[1][2]

| Property | Value | Source(s) |

| CAS Number | 4038-97-5 | [1][2] |

| Molecular Formula | C₁₄H₁₇N₃O | [1][3] |

| Molecular Weight | 243.30 g/mol | [1][3] |

| Appearance | Solid | |

| SMILES String | COc1ccc2c(ccnc2c1)N3CCNCC3 | |

| InChI Key | UROPJUHDMCQLHY-UHFFFAOYSA-N | |

| Predicted XlogP | 1.6 | [4] |

Note: Some properties, like XlogP, are computationally predicted and serve as a useful guide for solubility and permeability characteristics.

Synthesis and Purification: A Protocol Based on Authoritative Analogs

While a specific, peer-reviewed synthesis protocol for this compound is not extensively published, its synthesis can be reliably achieved through nucleophilic aromatic substitution (SNAr). This method is well-documented for the synthesis of the closely related and industrially significant analog, 7-chloro-4-(piperazin-1-yl)quinoline.[5][6] The foundational principle is the displacement of a halogen atom at the 4-position of the quinoline ring by the nucleophilic nitrogen of piperazine.

The logical starting material for this synthesis is 4-chloro-7-methoxyquinoline. The causality behind this choice is the high reactivity of the chlorine atom at the C4 position of the quinoline ring, which is activated towards nucleophilic attack by the ring nitrogen.

Experimental Protocol: Proposed Synthesis Workflow

This protocol is adapted from established procedures for analogous 4-piperazinylquinolines.[5][6][7]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-7-methoxyquinoline (1 equivalent).

-

Reagent Addition: Add a polar protic solvent such as methanol or ethanol, followed by anhydrous piperazine (less than 3 stoichiometric equivalents).[5] The use of a moderate excess of piperazine helps to drive the reaction to completion while minimizing the formation of dimeric byproducts.[5] Using a polar protic solvent facilitates the dissolution of the reactants and the stabilization of the charged intermediate (Meisenheimer complex) characteristic of SNAr reactions.

-

Reaction Execution: Heat the mixture to reflux and maintain for 6-10 hours.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature. A suspension containing piperazine hydrochloride byproduct may form.

-

Filter the suspension to remove the solid byproduct.[5]

-

Remove the solvent from the filtrate under reduced pressure to yield a crude oil or solid.

-

-

Purification (Self-Validating System):

-

Wash the crude product with water.[5][7] This step is crucial as it selectively removes the remaining water-soluble piperazine and its salts, leading to the precipitation of the significantly less soluble product. The precipitation of a solid upon water addition serves as an initial validation of successful product formation.

-

Collect the precipitated solid by filtration and wash thoroughly with water.

-

For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/water or hexane). The formation of well-defined crystals is a hallmark of a pure compound.

-

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. This multi-faceted approach provides a self-validating system, where each technique corroborates the findings of the others.

| Analytical Technique | Expected Observations | Purpose |

| ¹H NMR | Aromatic protons on the quinoline ring, a singlet for the methoxy group (~3.9 ppm), and signals for the eight piperazine protons. | Confirms the molecular structure and proton environment. |

| ¹³C NMR | Distinct signals for each of the 14 carbon atoms in the molecule. | Provides definitive evidence of the carbon skeleton. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ and common adducts such as [M+H]⁺ (m/z ~244.14) and [M+Na]⁺ (m/z ~266.13).[4] | Confirms the molecular weight and elemental composition. |

| HPLC | A single major peak under various solvent conditions. | Assesses the purity of the compound. |

| Melting Point | A sharp, defined melting range. | A sharp melting point is a strong indicator of high purity. |

Note: Specific spectral data for this compound is not widely published. The expected observations are based on the known structure and data from analogous compounds.

Role in Drug Discovery and Development: A Scaffold of High Potential

The true value of this compound lies in its role as a versatile scaffold for constructing more complex molecules with therapeutic potential. The quinoline core is a well-established pharmacophore in medicinal chemistry, while the piperazine moiety serves as a modifiable linker to introduce other pharmacophores, a strategy known as molecular hybridization.[1]

Application in Anticancer Research

The 4-aminoquinoline scaffold is integral to numerous kinase inhibitors. Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of the 7-chloro-4-(piperazin-1-yl)quinoline core have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[8]

Hypothesized Mechanism of Action (based on analogs):

The quinoline ring system can act as a "hinge-binder," forming hydrogen bonds with key amino acid residues in the ATP-binding pocket of kinases like VEGFR-2. The piperazine linker allows for the attachment of various side chains that can extend into other regions of the binding site, enhancing potency and selectivity. The 7-methoxy group, being an electron-donating group, can modulate the electronic properties of the quinoline ring, potentially influencing its binding affinity and metabolic stability.[9]

Signaling Pathway Context:

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.

Application in Antimalarial Research

The 4-aminoquinoline core is the backbone of classic antimalarial drugs like chloroquine. The 7-chloro-4-(piperazin-1-yl)quinoline is a key intermediate in the synthesis of piperaquine, a potent bisquinoline antimalarial drug.[5][10] These compounds are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole.

The substitution at the 7-position (chloro vs. methoxy) can significantly impact the drug's activity, lipophilicity, and resistance profile. The development of new analogs, potentially starting from this compound, is an active area of research to combat drug-resistant malaria strains.

Conclusion and Future Perspectives

This compound (CAS 4038-97-5) is more than a simple chemical reagent; it is a foundational building block for the rational design of next-generation therapeutics. Its straightforward, adaptable synthesis and the proven biological relevance of its core structure make it an invaluable tool for medicinal chemists. While direct biological studies on this specific molecule are sparse, the extensive research on its close analogs provides a robust framework for its application. Future research will likely focus on utilizing this scaffold to create novel, decorated molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles, further solidifying the importance of the quinoline-piperazine motif in the ongoing quest for new and effective medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

- Sigma-Aldrich. (n.d.). Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.

- European Patent Office. (n.d.). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.

-

PubChemLite. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Ragab, F. A., et al. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Archiv der Pharmazie, 353(1), e1900223. Available at: [Link]

-

Cieplik, J., et al. (2020). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 25(23), 5533. Available at: [Link]

-

Justia Patents. (n.d.). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1H)-one. Retrieved January 12, 2026, from [Link]

-

Aboul-Enein, M. N., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(5-6). Available at: [Link]

- Google Patents. (n.d.). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

-

Mohammed, I., et al. (2025). New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies, 9(1), 1-1. Available at: [Link]

-

Wang, Y., et al. (2016). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. Molecules, 21(11), 1483. Available at: [Link]

-

Rizzato, S., & Marinoni, F. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank, 2025(1), M1. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 4038-97-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. mdpi.com [mdpi.com]

- 5. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 6. EP2718268B1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 7. CN103596927A - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 8. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate[v1] | Preprints.org [preprints.org]

7-Methoxy-4-(piperazin-1-yl)quinoline molecular weight

An In-Depth Technical Guide to 7-Methoxy-4-(piperazin-1-yl)quinoline

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into its fundamental physicochemical properties, propose a detailed and chemically sound synthesis protocol, and outline robust analytical methods for its characterization and quality control. Furthermore, this document explores the compound's role as a valuable chemical building block and its potential applications in the synthesis of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this versatile quinoline derivative.

Introduction: The Quinoline-Piperazine Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[1][2][3] Its rigid, planar structure and ability to intercalate with DNA, along with its capacity for diverse functionalization, make it a cornerstone of modern drug design. When hybridized with a piperazine moiety—a six-membered ring containing two nitrogen atoms—the resulting scaffold often exhibits enhanced pharmacological properties. The piperazine group can improve aqueous solubility, act as a linker to other pharmacophores, and modulate receptor binding affinity.

This compound is a key example of this hybrid scaffold. It serves not as an end-product therapeutic itself, but as a crucial intermediate or building block for constructing more complex and potent molecules.[4] Its structural analogue, 7-chloro-4-(piperazin-1-yl)quinoline, is a well-established precursor in the synthesis of the antimalarial drug piperaquine.[5][6] This guide provides the core technical knowledge required to synthesize, characterize, and effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in synthesis and drug design.

Chemical Identity

The unambiguous identification of this compound is established by the following identifiers:

-

Chemical Name: this compound

-

Physical Form: Solid[4]

Molecular Structure

The molecule consists of a quinoline ring system substituted with a methoxy group at the 7-position and a piperazine ring at the 4-position.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

Quantitative molecular properties are crucial for predicting behavior in biological systems and for analytical method development. The data below has been consolidated from authoritative chemical databases.

| Property | Value | Source |

| Molecular Weight | 243.30 g/mol | Sigma-Aldrich[4] |

| Monoisotopic Mass | 243.13716 Da | PubChem[9] |

| InChIKey | UROPJUHDMCQLHY-UHFFFAOYSA-N | Sigma-Aldrich[4] |

| SMILES | COc1ccc2c(ccnc2c1)N3CCNCC3 | Sigma-Aldrich[4] |

| Predicted XlogP | 1.6 | PubChem[9] |

| Predicted CCS ([M+H]⁺) | 157.2 Ų | PubChem[9] |

Synthesis and Purification Protocol

While multiple suppliers offer this compound, understanding its synthesis is vital for custom applications or scale-up. The most logical approach is a nucleophilic aromatic substitution (SₙAr) reaction, a well-established method for forming C-N bonds on electron-deficient aromatic rings.

Proposed Synthetic Pathway

The synthesis involves the reaction of 4-chloro-7-methoxyquinoline with piperazine. The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Methodology

This protocol is based on established procedures for analogous compounds.[5]

-

Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-7-methoxyquinoline (1.0 eq).

-

Reagent Addition: Add a suitable solvent such as ethanol or isopropanol. Subsequently, add anhydrous piperazine (3-5 eq).

-

Causality: Using a significant excess of piperazine serves two purposes: it acts as the nucleophile and also as the base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product. Alternatively, a stoichiometric amount of piperazine can be used with an inorganic base like potassium carbonate.

-

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the SₙAr reaction to proceed at a practical rate.

-

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Aqueous Work-up: Resuspend the crude residue in dichloromethane (DCM) and wash with water or a saturated sodium bicarbonate solution. This step removes excess piperazine and any inorganic salts.

-

Causality: The organic product is soluble in DCM, while the highly polar piperazine hydrochloride salt partitions into the aqueous phase.

-

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate again under reduced pressure.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 2-10% MeOH in DCM) as the eluent.

-

Causality: Chromatography separates the desired product from any unreacted starting material and minor byproducts based on polarity, yielding the pure compound.

-

Analytical Characterization for Quality Control

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in any research or development workflow. A multi-technique approach ensures the highest level of confidence.

Caption: Analytical workflow for structure and purity verification.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) is typically used. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 244.14. The observed isotopic pattern should match the theoretical pattern for C₁₄H₁₇N₃O.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise covalent structure and confirm the position of substituents.

-

¹H NMR: The proton NMR spectrum will provide key information. Expected signals include:

-

Aromatic protons on the quinoline ring (typically in the δ 7.0-8.5 ppm range).

-

A singlet for the methoxy (-OCH₃) protons around δ 3.9-4.0 ppm.

-

Multiple signals for the non-equivalent methylene (-CH₂) protons on the piperazine ring.

-

A signal for the amine (-NH) proton on the piperazine, which may be broad.

-

-

¹³C NMR: The carbon NMR will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To quantify the purity of the compound and detect any impurities.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Analysis: The purity is calculated by integrating the area of the main product peak as a percentage of the total peak area. A pure sample should exhibit a single major peak.

-

Causality: Reverse-phase HPLC separates compounds based on hydrophobicity. The acidic mobile phase ensures that the basic nitrogen atoms are protonated, leading to sharp, well-defined peaks.

-

Applications in Research and Drug Development

This compound is a strategic building block for accessing novel and diverse chemical libraries. Its utility stems from the reactive secondary amine of the piperazine moiety, which can be readily functionalized.

-

Scaffold for Library Synthesis: The terminal -NH group is a nucleophilic handle that can be acylated, alkylated, or used in reductive amination reactions to attach a wide array of side chains. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Potential in Oncology: Many quinoline derivatives function as kinase inhibitors. This scaffold could be elaborated to target specific kinases involved in cancer cell proliferation.[10]

-

Antimalarial and Antiparasitic Research: Given the precedence of the 4-aminoquinoline class in treating malaria, derivatives of this compound are logical candidates for screening against Plasmodium falciparum and other parasites.[1]

-

Neuroscience Applications: The quinoline-piperazine motif is present in compounds that interact with central nervous system (CNS) targets, such as dopamine and serotonin receptors.[11]

Safety and Handling

According to available Safety Data Sheet (SDS) information, this compound should be handled with care.

-

GHS Hazard Classification: GHS07 (Harmful)[4]

-

Hazard Statements: H302 (Harmful if swallowed)[4]

-

Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a versatile and valuable tool for the medicinal chemist. Its well-defined physicochemical properties, straightforward synthesis, and multiple avenues for subsequent functionalization make it an important intermediate in the quest for novel therapeutics. This guide provides the foundational technical knowledge necessary for its effective and safe utilization in a modern research and drug development environment.

References

-

This compound . PubChem. [Link]

-

Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate . MDPI. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine . National Center for Biotechnology Information (PMC). [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review . Future Journal of Pharmaceutical Sciences. [Link]

- US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. [Link]

- Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

-

Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives . Wiley Online Library. [Link]

-

Application of Quinoline Ring in Structural Modification of Natural Products . National Center for Biotechnology Information (PMC). [Link]

-

Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses . Thieme Chemistry. [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 4. This compound AldrichCPR 4038-97-5 [sigmaaldrich.com]

- 5. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 6. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 4038-97-5 [chemicalbook.com]

- 9. PubChemLite - this compound (C14H17N3O) [pubchemlite.lcsb.uni.lu]

- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 11. researchgate.net [researchgate.net]

7-Methoxy-4-(piperazin-1-yl)quinoline structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 7-Methoxy-4-(piperazin-1-yl)quinoline

Introduction: The Imperative of Structural Certainty

In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a vast range of biological activities, including anticancer and antimalarial properties.[1][2][3][4] The compound this compound is a notable derivative, integrating the quinoline core with a methoxy functional group and a piperazine ring—a common pharmacophore for enhancing solubility and modulating biological targets.[2][4]

Chapter 1: Foundational Molecular Blueprint

Before embarking on spectroscopic analysis, we establish the theoretical foundation of our target molecule. This baseline information, derived from its chemical formula, guides our interpretation of the experimental data to come.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₇N₃O | [5] |

| Molecular Weight | 243.30 g/mol | |

| Monoisotopic Mass | 243.13716 Da | [6] |

This foundational data immediately informs our expectations for mass spectrometry, where the primary goal will be to verify the mass of the molecular ion.

Chapter 2: Mass Spectrometry - Confirming the Elemental Composition

Mass spectrometry (MS) serves as our first experimental checkpoint, offering a precise measurement of the molecule's mass and providing valuable clues about its substructures through fragmentation analysis.[7][8][9][10]

Expert Rationale & Causality

We select Electrospray Ionization (ESI) in positive ion mode because the multiple nitrogen atoms in the quinoline and piperazine rings are readily protonated, making the molecule ideal for this "soft" ionization technique. This minimizes excessive fragmentation, ensuring a strong signal for the molecular ion, which is our primary target. A trace amount of formic acid is added to the mobile phase to ensure a proton-rich environment, maximizing the yield of the [M+H]⁺ ion.

Experimental Protocol: ESI-MS

-

Sample Preparation: A stock solution is prepared by dissolving ~1 mg of the synthesized compound in 1 mL of HPLC-grade methanol. This is further diluted to a final concentration of ~10 µg/mL using a solution of 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: The sample is infused into a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Parameter Optimization: The ESI source is set to positive ion mode. Key parameters are optimized for maximum signal intensity of the target ion:

-

Data Acquisition: Data is acquired in full scan mode over a mass range of m/z 50-500.

Expected Results & Interpretation

The resulting spectrum should provide unambiguous confirmation of the molecular weight.

| Ion Species | Expected m/z | Interpretation |

| [M+H]⁺ | 244.1444 | The protonated molecular ion. Its presence and high-resolution mass confirm the elemental formula C₁₄H₁₇N₃O.[6] |

| [M+Na]⁺ | 266.1264 | A common sodium adduct, further validating the molecular weight.[6] |

| [M]⁺ | 243.1366 | The radical cation, which may be present in lower abundance.[6] |

Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns of the quinoline core, such as the loss of HCN, providing further structural confidence.[7][8]

Workflow Visualization: Mass Spectrometry

Caption: High-resolution mass spectrometry workflow.

Chapter 3: NMR Spectroscopy - Assembling the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation of organic molecules.[9] It provides a detailed map of the carbon-hydrogen framework, allowing us to piece the molecule together atom by atom.

Expert Rationale & Causality

The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. However, if the compound has limited solubility or if proton exchange with the secondary amine in the piperazine ring is a concern, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[11] A suite of 1D and 2D NMR experiments is required for full, unambiguous assignment.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of CDCl₃ or DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

1D NMR Acquisition:

-

¹H NMR: Acquire a proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are critical for connecting molecular fragments.

-

Expected Results & Interpretation

¹H NMR Spectrum (Predicted, 400 MHz, CDCl₃): The spectrum will show distinct signals for the three main parts of the molecule.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

| H-2 | ~8.6 | d | 1H | Quinoline proton adjacent to N, deshielded. |

| H-8 | ~7.9 | d | 1H | Aromatic proton ortho to the methoxy group. |

| H-5, H-6 | ~7.2-7.4 | m | 2H | Other aromatic protons on the quinoline ring. |

| H-3 | ~6.8 | d | 1H | Quinoline proton coupled to H-2. |

| -OCH₃ | ~3.9 | s | 3H | Methoxy group singlet, characteristic region. |

| Piperazine (C-H adjacent to Quinoline) | ~3.4 | t | 4H | Protons deshielded by attachment to the aromatic ring. |

| Piperazine (C-H adjacent to N-H) | ~3.1 | t | 4H | Typical chemical shift for piperazine protons. |

| N-H | ~1.8 | br s | 1H | Broad singlet, exchangeable with D₂O. |

¹³C NMR Spectrum (Predicted, 100 MHz, CDCl₃): The spectrum will confirm the presence of 14 unique carbon environments.

| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |

| C-4 | ~155 | Quinoline carbon attached to nitrogen (piperazine). |

| C-7 | ~158 | Quinoline carbon attached to the oxygen of the methoxy group. |

| Quaternary Quinoline Carbons | ~148-152 | Other non-protonated carbons in the quinoline system. |

| Aromatic CH Carbons | ~105-130 | Protonated carbons of the quinoline ring. |

| -OCH₃ | ~56 | Methoxy carbon, highly characteristic shift. |

| Piperazine (C adjacent to Quinoline) | ~52 | Carbon deshielded by the aromatic system. |

| Piperazine (C adjacent to N-H) | ~45 | Typical shift for carbons in a piperazine ring. |

2D NMR - The Connectivity Proof: The HMBC spectrum is the key to confirming the overall structure. The following correlations would be definitive:

-

A correlation between the piperazine protons at ~3.4 ppm and the quinoline carbon C-4 at ~155 ppm.

-

A correlation between the methoxy protons at ~3.9 ppm and the quinoline carbon C-7 at ~158 ppm.

-

Correlations between H-5 and C-4/C-7, confirming the substitution pattern.

Workflow Visualization: 2D NMR Logic

Caption: Using HMBC to link substituents to the core.

Chapter 4: FTIR Spectroscopy - Identifying Functional Groups

While NMR and MS provide the core structural data, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid and simple method to verify the presence of key functional groups, acting as a crucial quality control check.[9][12]

Expert Rationale & Causality

We utilize the Attenuated Total Reflectance (ATR) sampling technique. This is a modern, efficient method that requires no sample preparation (unlike KBr pellets), analyzing the solid sample directly. This eliminates potential artifacts from solvents or grinding and provides a clean, reproducible spectrum of the compound in its native state.

Experimental Protocol: ATR-FTIR

-

Instrument Background: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal.

-

Data Acquisition: Apply pressure using the built-in clamp to ensure good contact and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.[11]

Expected Results & Interpretation

The FTIR spectrum will display characteristic absorption bands corresponding to the vibrations of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary amine (Piperazine) |

| 3100-3000 | C-H Stretch | Aromatic (Quinoline) |

| 2950-2800 | C-H Stretch | Aliphatic (Piperazine, Methoxy) |

| 1620-1580 | C=C / C=N Stretch | Aromatic Ring (Quinoline) |

| 1260-1200 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

| 1220-1150 | C-N Stretch | Aryl-N (Quinoline-Piperazine) |

The presence of all these bands provides strong, corroborating evidence for the proposed structure. The absence of unexpected peaks (e.g., a strong C=O stretch >1650 cm⁻¹) confirms the purity of the sample.

Chapter 5: X-ray Crystallography - The Definitive Proof

For the ultimate, unambiguous confirmation of molecular structure, single-crystal X-ray crystallography stands alone.[10] It provides a three-dimensional model of the molecule as it exists in the solid state, confirming not only atom connectivity but also precise bond lengths, angles, and intermolecular interactions.[13][14]

Expert Rationale & Causality

The greatest challenge in crystallography is growing a single, diffraction-quality crystal. This is a process of controlled precipitation. Slow evaporation is the most common starting point, using a solvent in which the compound is moderately soluble. The slow removal of the solvent allows molecules to pack in a highly ordered, crystalline lattice rather than crashing out as an amorphous powder. Isopropanol and methanol are good starting points for compounds like this.[13]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Dissolve the compound to near-saturation in a suitable solvent (e.g., isopropanol) in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks to allow for slow solvent evaporation.

-

Crystal Mounting: Identify a suitable crystal (well-formed, clear, appropriate size) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100-120 K) is used to minimize thermal motion and protect the crystal from radiation damage. Diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution & Refinement: The collected diffraction pattern is processed using specialized software to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final, precise 3D structure.

Expected Results & Interpretation

The successful outcome is a complete structural file (e.g., a CIF file) containing the precise coordinates of every non-hydrogen atom. This allows for the visualization of the 3D structure, confirming the planar quinoline system, the chair conformation of the piperazine ring, and the exact placement of the methoxy group at the C-7 position and the piperazine at the C-4 position.[13][15]

Workflow Visualization: Crystallography

Caption: The workflow for single-crystal X-ray analysis.

Conclusion: A Convergence of Evidence

The structure elucidation of this compound is not achieved by a single experiment but by the logical integration of orthogonal analytical techniques. This guide has outlined a robust, self-validating workflow where each step builds upon the last.

-

Mass Spectrometry confirms the elemental formula.

-

FTIR verifies the presence of the correct functional groups.

-

1D and 2D NMR definitively piece together the molecular skeleton and establish atom connectivity.

-

X-ray Crystallography , when achievable, provides the final, incontrovertible proof.

By following this comprehensive approach, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their material, ensuring the integrity and reproducibility of all subsequent scientific endeavors.

References

-

Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

-

Díaz, C., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. [Link]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Link]

-

(n.d.). Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

-

Royal Society of Chemistry. (n.d.). MedChemComm. [Link]

-

ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. [Link]

-

Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. [Link]

-

JAM 2026. (n.d.). Chemistry (CY). [Link]

-

PubChemLite. (n.d.). This compound. [Link]

-

University College Dublin. (n.d.). CHEM30210 - Structure Determination and Aromatic Heterocyclic Chemistry. [Link]

-

Mal, D.R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

-

Wiley Online Library. (n.d.). Structural and biological survey of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives. [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]

-

Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. (n.d.). [Link]

-

MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

-

ResearchGate. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline. [Link]

-

MDPI. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

-

MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

-

ResearchGate. (n.d.). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. [Link]

-

National Institutes of Health. (n.d.). 7-Chloro-4-[(E)-2-(2,5-dimethoxybenzylidene)hydrazin-1-yl]quinoline. [Link]

-

TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

De Gruyter. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]

-

SpectraBase. (n.d.). Quinoline, 7-chloro-4-[4-(methylsulfonyl)-1-piperazinyl]-. [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and DFT Study of Ti(IV) Phthalocyanines with Quinoline Groups. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. [Link]

-

ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. scbt.com [scbt.com]

- 6. PubChemLite - this compound (C14H17N3O) [pubchemlite.lcsb.uni.lu]

- 7. chempap.org [chempap.org]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 12. d-nb.info [d-nb.info]

- 13. mdpi.com [mdpi.com]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

Introduction: The Significance of the 4-Aminoquinoline Scaffold

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-4-(piperazin-1-yl)quinoline

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its derivatives, the 4-aminoquinoline framework is particularly noteworthy, serving as the foundation for a wide range of biologically active molecules, including antimalarial, anticancer, and anti-inflammatory agents.[1][2] this compound is a key intermediate and building block in the synthesis of more complex pharmaceutical targets. Its structure combines the essential quinoline core, a methoxy group that modulates electronic properties and metabolic stability, and a piperazine moiety that provides a versatile handle for further functionalization and can improve pharmacokinetic properties.

This guide provides a detailed examination of the predominant synthetic pathway to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a discussion of the underlying chemical principles.

Strategic Overview: A Two-Stage Synthetic Approach

The most reliable and widely adopted synthesis of this compound is a two-stage process. This strategy hinges on the sequential construction and subsequent functionalization of the quinoline core.

-

Stage 1: Formation of the Key Intermediate, 4-chloro-7-methoxyquinoline. This involves the cyclization of an appropriate aniline precursor to form the 7-methoxy-quinolin-4-one core, followed by a chlorination step to activate the C4 position for nucleophilic attack.

-

Stage 2: Nucleophilic Aromatic Substitution (SNAr). The activated 4-chloroquinoline is reacted with piperazine to form the target C-N bond, yielding the final product.

Stage 1: Synthesis of 4-Chloro-7-methoxyquinoline

The preparation of this key electrophilic intermediate is a critical foundation for the entire synthesis. The process begins with the construction of the heterocyclic quinolin-4-one ring system.

Part A: Cyclization via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and robust method for synthesizing quinoline rings. It involves the condensation of an aniline with a β-ketoester or a related derivative, followed by a thermal cyclization.

Causality Behind Experimental Choices:

-

Starting Material: 3-Methoxyaniline is selected as the starting aniline to introduce the required methoxy group at the C7 position of the final quinoline ring.

-

Cyclization Partner: Diethyl ethoxymethylenemalonate (EMME) is a common and effective partner for this reaction. It reacts with the aniline to form an enamine intermediate, which upon heating, undergoes an intramolecular cyclization (a pericyclic reaction) followed by elimination of ethanol to yield the quinolin-4-one ring.

-

Thermal Cyclization: High temperatures are required to overcome the activation energy for the 6-π electrocyclization. A high-boiling point, inert solvent like diphenyl ether is often used to achieve the necessary temperatures (typically >220 °C).

Part B: Chlorination of 7-Methoxyquinolin-4-one

The hydroxyl group at the C4 position of the quinolin-4-one is a poor leaving group. To prepare the molecule for the subsequent nucleophilic substitution, it must be converted into a good leaving group, typically a chloride.

Causality Behind Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3] It efficiently converts the C4-keto (in its enol tautomer form, 4-hydroxyquinoline) into a highly reactive 4-chloroquinoline. Thionyl chloride (SOCl₂) can also be used.

-

Reaction Conditions: The reaction is typically performed by heating the quinolinone in neat POCl₃. This ensures a high concentration of the reagent and drives the reaction to completion. After the reaction, the excess POCl₃ must be carefully quenched, usually by pouring the reaction mixture onto ice.

Experimental Protocol: Synthesis of 4-Chloro-7-methoxyquinoline

This protocol synthesizes the intermediate in two distinct steps from 3-methoxyaniline.

Step 1: 7-Methoxy-1H-quinolin-4-one

-

A mixture of 3-methoxyaniline and diethyl ethoxymethylenemalonate is heated, often without solvent initially, to form the intermediate anilinomethylenemalonate.

-

This intermediate is then added to a high-boiling solvent such as diphenyl ether.

-

The solution is heated to reflux (approx. 220-250 °C) for 1.5-2 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

Upon cooling, the product often precipitates from the solvent and can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove the diphenyl ether.

Step 2: 4-Chloro-7-methoxyquinoline

-

The dried 7-methoxy-1H-quinolin-4-one is suspended in phosphorus oxychloride (POCl₃).

-

The mixture is heated to reflux (approx. 100-110 °C) for 1-3 hours until the reaction is complete (monitored by TLC).[3]

-

The reaction mixture is cooled to room temperature and then slowly and carefully poured onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

The acidic aqueous solution is neutralized with a base (e.g., aqueous ammonia, sodium bicarbonate, or sodium hydroxide) until a precipitate forms.

-

The solid product, 4-chloro-7-methoxyquinoline, is collected by filtration, washed with water until neutral, and dried under vacuum.

| Reagent/Parameter | Step 1: Cyclization | Step 2: Chlorination |

| Key Reagents | 3-Methoxyaniline, Diethyl ethoxymethylenemalonate | 7-Methoxyquinolin-4-one, POCl₃ |

| Solvent | Diphenyl Ether | None (neat POCl₃) |

| Temperature | 220-250 °C | 100-110 °C (Reflux) |

| Typical Yield | 50-70% | 70-90% |

| Work-up | Filtration, Washing | Quenching on ice, Neutralization, Filtration |

Stage 2: Synthesis of this compound

This final stage involves the formation of the critical C-N bond through a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanism and Rationale

The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. This electronic property makes the 4-chloroquinoline highly susceptible to attack by nucleophiles. Piperazine, a secondary amine, acts as a potent nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism:

-

Addition: The nitrogen atom of piperazine attacks the C4 carbon, breaking the aromaticity of the quinoline ring and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product and HCl.

Causality Behind Experimental Choices:

-

Nucleophile & Base: Anhydrous piperazine is used. A significant excess (typically 3-5 equivalents) is crucial. One equivalent acts as the nucleophile, while another acts as a base to neutralize the HCl generated during the reaction. This prevents the protonation of the piperazine nucleophile, which would render it unreactive. Using excess piperazine also drives the reaction to completion via Le Châtelier's principle and minimizes the formation of dimeric side-products.[4][5]

-

Solvent: A polar protic solvent like methanol or ethanol is often effective for this reaction, facilitating the dissolution of the reactants and stabilizing the charged intermediate.[4] Alternatively, a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) can be used to achieve higher reaction temperatures and faster rates.

-

Temperature: Heating the reaction mixture to reflux is standard practice to ensure a sufficient reaction rate.

Alternative Strategy: Buchwald-Hartwig Amination

While SNAr is the workhorse method, the Buchwald-Hartwig amination offers a modern alternative for forming C-N bonds.[6] This palladium-catalyzed cross-coupling reaction could, in principle, couple 4-chloro-7-methoxyquinoline with piperazine.[7][8]

-

Advantages: It often proceeds under milder conditions and can have a broader substrate scope.

-

Disadvantages: This method is more complex and costly, requiring an expensive palladium catalyst, specialized phosphine ligands (e.g., BINAP, X-Phos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃). For this specific substrate, which is highly activated towards SNAr, the Buchwald-Hartwig approach is generally unnecessary and less economical.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

To a solution of anhydrous piperazine (3-5 equivalents) in a suitable solvent (e.g., methanol, ethanol), add 4-chloro-7-methoxyquinoline (1 equivalent).

-

Heat the reaction mixture to reflux for 5-18 hours. The reaction should be monitored by TLC until the starting chloroquinoline is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting residue is dissolved or suspended in water, and the crude product is extracted into an organic solvent like dichloromethane or ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to afford pure this compound.

| Parameter | SNAr Reaction |

| Key Reagents | 4-Chloro-7-methoxyquinoline, Piperazine (excess) |

| Solvent | Methanol, Ethanol, or NMP |

| Temperature | Reflux (65-150 °C depending on solvent) |

| Typical Yield | 80-95% |

| Work-up | Solvent evaporation, Extraction, Purification |

| Key Consideration | Use of excess piperazine is critical to act as both nucleophile and base. |

Conclusion

The synthesis of this compound is a well-established and efficient process rooted in fundamental principles of heterocyclic chemistry. The two-stage approach, involving the initial construction and chlorination of the quinolinone core followed by a robust nucleophilic aromatic substitution, provides a reliable and scalable route to this valuable chemical intermediate. Understanding the rationale behind the choice of reagents, solvents, and reaction conditions is paramount for achieving high yields and purity, enabling the successful application of this building block in drug discovery and development programs.

References

- Frontiers. (2025, March 31).

- Guidechem.

- ChemicalBook. 4-Chloro-7-methoxyquinoline synthesis.

- PubMed Central (PMC). (2025, April 1).

- ChemicalBook. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis.

- PLOS One. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.

- University of California San Francisco - The DeRisi Lab. (2005, January 20).

- Google Patents.

- ACS Omega. (2021, May 11). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.

- ChemicalBook.

- Sigma-Aldrich. This compound AldrichCPR 4038-97-5.

- Wikipedia.

- Santa Cruz Biotechnology. This compound | CAS 4038-97-5 | SCBT.

- PubChem. This compound.

- Google Patents. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

- Google Patents. Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

- Google Patents. (2012, December 13). Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.

- Chemistry LibreTexts. (2023, June 30).

- ResearchGate.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- MDPI.

- Beilstein Journal of Organic Chemistry.

- Organic Synthesis. Buchwald-Hartwig Coupling.

- MDPI. (2023). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.

- ChemicalBook. (2025, January 27). This compound | 4038-97-5.

- BLDpharm. 4038-97-5|this compound.

- MDPI. (2023). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 5. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jk-sci.com [jk-sci.com]

The Biological Versatility of 7-Methoxy-4-(piperazin-1-yl)quinoline: A Technical Guide for Drug Discovery

Introduction: The Quinoline-Piperazine Scaffold as a Privileged Pharmacophore

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] When hybridized with a piperazine moiety, the resulting quinoline-piperazine scaffold emerges as a "privileged" structure, demonstrating significant potential in the development of novel drugs.[4] This guide focuses on a specific, yet promising, member of this class: 7-Methoxy-4-(piperazin-1-yl)quinoline. While much of the existing research has centered on the 7-chloro analogue, the introduction of a methoxy group at the 7-position offers a unique modulation of the molecule's electronic and steric properties, potentially influencing its pharmacokinetic profile and target interactions.[5]

This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the known and potential biological activities of this compound. By synthesizing data from related compounds and outlining robust experimental protocols, this document aims to serve as a valuable resource for unlocking the full therapeutic potential of this intriguing molecule.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug discovery, from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇N₃O | |

| Molecular Weight | 243.30 g/mol | |

| CAS Number | 4038-97-5 | |

| Appearance | Solid | |

| SMILES | COc1ccc2c(ccnc2c1)N3CCNCC3 | |

| InChI Key | UROPJUHDMCQLHY-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of 4-(piperazin-1-yl)quinoline derivatives is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a generalizable method for the synthesis of the title compound, adapted from established procedures for analogous compounds.[6][7]

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-7-methoxyquinoline (1 equivalent) in a suitable high-boiling point solvent such as isopropanol or N-methyl-2-pyrrolidinone.

-

Addition of Reagents: Add an excess of anhydrous piperazine (3-5 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction. Alternatively, a non-nucleophilic base like potassium carbonate can be added.[7]

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 100-150 °C, solvent-dependent) and maintain for several hours (5-36 hours, reaction progress should be monitored by TLC or LC-MS).[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid precipitate (piperazine hydrochloride) has formed, it can be removed by filtration.

-

Remove the solvent under reduced pressure.

-

The residue is then taken up in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Basify the aqueous layer with a suitable base (e.g., sodium hydroxide or ammonia solution) to deprotonate any remaining piperazine salts.

-

Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., diethyl ether or ethanol) to yield the pure this compound.

Caption: General workflow for the synthesis of this compound.